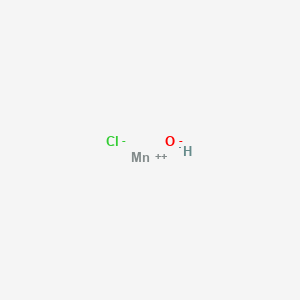

Manganese(2+) chloride hydroxide (1/1/1)

Descripción

Such compounds typically combine chloride (Cl⁻), hydroxide (OH⁻), and manganese(II) ions in a layered or coordinated structure. These materials are critical in catalysis, energy storage, and industrial synthesis .

Propiedades

Número CAS |

51198-19-7 |

|---|---|

Fórmula molecular |

ClHMnO |

Peso molecular |

107.40 g/mol |

Nombre IUPAC |

manganese(2+);chloride;hydroxide |

InChI |

InChI=1S/ClH.Mn.H2O/h1H;;1H2/q;+2;/p-2 |

Clave InChI |

KWRYODXJVFJUSG-UHFFFAOYSA-L |

SMILES canónico |

[OH-].[Cl-].[Mn+2] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Manganese(2+) chloride hydroxide can be synthesized through the reaction of manganese(II) chloride with sodium hydroxide. The reaction typically occurs in an aqueous solution, resulting in the formation of manganese(II) hydroxide and sodium chloride as by-products: [ \text{MnCl}_2 (aq) + 2 \text{NaOH} (aq) \rightarrow \text{Mn(OH)}_2 (s) + 2 \text{NaCl} (aq) ]

Industrial Production Methods: Industrial production of manganese(2+) chloride hydroxide often involves the controlled reaction of manganese(IV) oxide with hydrochloric acid, followed by the addition of a base to precipitate the hydroxide: [ \text{MnO}_2 + 4 \text{HCl} \rightarrow \text{MnCl}_2 + 2 \text{H}_2\text{O} + \text{Cl}_2 ] The resulting manganese(II) chloride is then reacted with a base such as sodium hydroxide to form manganese(II) hydroxide.

Análisis De Reacciones Químicas

Types of Reactions: Manganese(2+) chloride hydroxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form manganese(III) or manganese(IV) oxides.

Reduction: It can be reduced to form manganese metal under specific conditions.

Substitution: The chloride ion can be substituted with other anions in certain reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or oxygen can be used as oxidizing agents.

Reduction: Hydrogen gas or carbon monoxide can act as reducing agents.

Substitution: Reactions with other halides or complexing agents can lead to substitution.

Major Products Formed:

Oxidation: Manganese(III) oxide (Mn2O3) or manganese(IV) oxide (MnO2).

Reduction: Manganese metal (Mn).

Substitution: Various manganese halides or complexes.

Aplicaciones Científicas De Investigación

Manganese(2+) chloride hydroxide has diverse applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other manganese compounds and as a catalyst in organic reactions.

Biology: The compound is studied for its role in biological systems, particularly in enzyme function and as a trace element in nutrition.

Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.

Industry: It is used in the production of batteries, ceramics, and as a pigment in paints and coatings.

Mecanismo De Acción

The mechanism by which manganese(2+) chloride hydroxide exerts its effects involves the interaction of manganese ions with various molecular targets. In biological systems, manganese ions can act as cofactors for enzymes, influencing metabolic pathways and cellular processes. The hydroxide and chloride ions can also participate in chemical reactions, affecting the overall reactivity and stability of the compound.

Comparación Con Compuestos Similares

Structural and Compositional Differences

The table below contrasts the molecular formulas, hydration states, and structural features of manganese(2+) chloride hydroxide (1/1/1) with related compounds:

| Compound | Molecular Formula | Hydration State | Key Structural Features |

|---|---|---|---|

| Manganese(2+) chloride hydroxide (1/1/1) | MnClOH·H₂O (hypothetical) | Monohydrate | Layered Mn-Cl-OH coordination |

| Manganese(II) chloride (anhydrous) | MnCl₂ | Anhydrous | Hexagonal close-packed structure |

| Manganese(II) chloride dihydrate | MnCl₂·2H₂O | Dihydrate | Octahedral Mn(H₂O)₂Cl₂ coordination |

| Manganese(II) chloride tetrahydrate | MnCl₂·4H₂O | Tetrahydrate | Trans-Mn(H₂O)₄Cl₂ configuration |

| Manganese(II) hydroxide | Mn(OH)₂ | Anhydrous | Layered brucite-like structure |

Key Observations :

Physical and Chemical Properties

Table 2: Comparative Physical Properties

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Melting Point (°C) | Solubility in Water |

|---|---|---|---|---|

| Manganese(2+) chloride hydroxide (1/1/1) | 143.86 (hypothetical) | ~2.5 (estimated) | N/A | Moderate |

| MnCl₂ (anhydrous) | 125.84 | 2.977 | 654 | 723 g/L (20°C) |

| MnCl₂·2H₂O | 161.87 | 2.27 | 135 | Highly soluble |

| MnCl₂·4H₂O | 197.91 | 2.01 | 58 | 1,510 g/L (25°C) |

| Mn(OH)₂ | 88.95 | 3.26 | Decomposes | Insoluble |

Key Observations :

Table 3: Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.